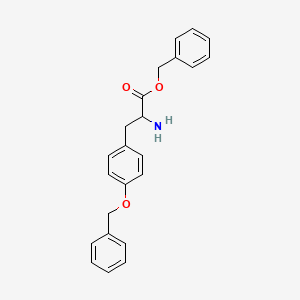

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate

CAS No.:

Cat. No.: VC17374641

Molecular Formula: C23H23NO3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H23NO3 |

|---|---|

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate |

| Standard InChI | InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2 |

| Standard InChI Key | UCRXQUVKDMVBBM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (S)-benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate, reflecting its stereochemistry at the alpha-carbon and the substitution pattern on the aromatic ring . Common synonyms include:

-

O-Benzyl-L-tyrosine benzyl ester

-

L-Tyrosine, O-(phenylmethyl)-, phenylmethyl ester

The compound’s CAS Registry Number is 52799-86-7, with additional identifiers such as SCHEMBL1855604 and AKOS027427028 .

Molecular Structure and Stereochemistry

The molecule consists of a central L-tyrosine backbone modified at the phenolic hydroxyl and carboxyl groups with benzyl protecting groups. Key structural attributes include:

-

A chiral center at the alpha-carbon (C2), conferring (S)-configuration .

-

A para-benzyloxy-substituted phenyl ring linked to the beta-carbon (C3).

The SMILES notation for the compound is:

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N .

The InChIKey UCRXQUVKDMVBBM-QFIPXVFZSA-N uniquely encodes its stereochemical and structural details .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 361.4 g/mol | |

| XLogP3 | 4.2 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 9 | |

| Melting Point | 259°C (decomposition) |

Synthesis and Manufacturing

Benzylation of Tyrosine Derivatives

The compound is synthesized through sequential benzylation of L-tyrosine derivatives. A patented method involves:

-

Selective Benzylation:

-

De-Esterification:

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Benzylation | NaH, BnBr, THF, 0–25°C | 85–92% |

| De-Esterification | 2M NaOH, MeOH/H₂O, 20°C | >95% |

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by:

-

HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water) .

-

NMR: NMR (400 MHz, CDCl₃) δ 7.35–7.25 (m, 10H, aromatic), 5.12 (s, 2H, OCH₂Ph), 4.58 (q, 1H, α-CH), 3.21 (dd, 2H, β-CH₂) .

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability:

Spectroscopic Data

Applications in Research

Peptide Synthesis

The compound’s benzyl groups protect reactive sites during solid-phase peptide synthesis (SPPS):

-

Phenolic OH Protection: Resists nucleophilic attack in basic conditions .

-

Carboxyl Activation: Enables coupling via HOBt/DIC or other activating agents .

Pharmaceutical Intermediates

It is a precursor to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume